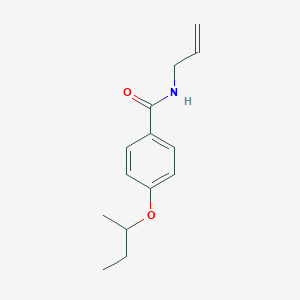![molecular formula C16H18N2O3 B268329 N-[4-(butylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B268329.png)
N-[4-(butylcarbamoyl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(butylcarbamoyl)phenyl]furan-2-carboxamide: is an organic compound with the molecular formula C16H18N2O3 and a molecular weight of 286.32572 g/mol . This compound is characterized by the presence of a butylamino group attached to a phenyl ring, which is further connected to a furan ring through a carbonyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylcarbamoyl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with butyl isocyanate to form N-butyl-4-aminobenzamide.
Cyclization: The intermediate is then subjected to cyclization with furfural in the presence of a suitable catalyst to form the final product, this compound.
The reaction conditions generally include:
Temperature: The reactions are typically carried out at elevated temperatures ranging from 80°C to 120°C.
Catalysts: Acidic or basic catalysts are often used to facilitate the cyclization process.
Solvents: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(butylcarbamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-(butylcarbamoyl)phenyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(butylcarbamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Interacting with Receptors: The compound can bind to cellular receptors, triggering a cascade of intracellular events.
Modulating Gene Expression: It may influence the expression of specific genes, thereby affecting cellular functions.
Comparación Con Compuestos Similares
N-[4-(butylcarbamoyl)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide: This compound has a tert-butyl group instead of a butyl group, which may result in different chemical and biological properties.
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide: The presence of a sec-butyl group can also influence the compound’s reactivity and applications.
Propiedades
Fórmula molecular |
C16H18N2O3 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
N-[4-(butylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-10-17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-11-21-14/h4-9,11H,2-3,10H2,1H3,(H,17,19)(H,18,20) |
Clave InChI |
XLPWXXJQWIERPR-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
SMILES canónico |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)


![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)
